molecular formula C6H13O7P2-3 B14288648 [Hexoxy(oxido)phosphoryl] phosphate CAS No. 138757-79-6

[Hexoxy(oxido)phosphoryl] phosphate

Cat. No.: B14288648
CAS No.: 138757-79-6
M. Wt: 259.11 g/mol
InChI Key: QWGFJBVCQAKNFA-UHFFFAOYSA-K
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Description

[Hexoxy(oxido)phosphoryl] phosphate is a phosphonate or phosphate ester compound offered for research applications. Phosphorus-containing compounds are of great interest in the preparation and functionalization of polymeric materials and are widely used in biochemical research for studying phosphoryl-transfer reactions, which are central to biological processes . These reactions form the chemical basis for fundamental processes such as genetic inheritance through nucleic acids and cellular energy coupling . As a phosphate ester derivative, this compound may serve as a key intermediate in organic synthesis or a precursor for further functionalization. Phosphonate and phosphate esters often require hydrolysis or dealkylation to yield the corresponding acids, which are valuable intermediates and biologically active compounds . Researchers can utilize this product to explore its specific properties and applications in areas such as material science, as a building block for novel polymers, or in investigative biochemistry. Handle with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138757-79-6

Molecular Formula

C6H13O7P2-3

Molecular Weight

259.11 g/mol

IUPAC Name

[hexoxy(oxido)phosphoryl] phosphate

InChI

InChI=1S/C6H16O7P2/c1-2-3-4-5-6-12-15(10,11)13-14(7,8)9/h2-6H2,1H3,(H,10,11)(H2,7,8,9)/p-3

InChI Key

QWGFJBVCQAKNFA-UHFFFAOYSA-K

Canonical SMILES

CCCCCCOP(=O)([O-])OP(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Phosphoric acid acts as both the reactant and catalyst in this equilibrium-driven process:
$$
\text{H₃PO₄ + C₆H₁₃OH} \rightleftharpoons \text{C₆H₁₃OPO(OH)₂ + H₂O}
$$
To shift equilibrium toward the product, azeotropic distillation removes water. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is often added to enhance reaction rates.

Optimization Parameters

  • Temperature : 110–130°C under reflux.
  • Molar Ratio : 1:3 (H₃PO₄ : hexanol) to favor monoester formation.
  • Catalyst Load : 5–10 wt% H₂SO₄.

Table 1 : Yield variation with reaction time and catalyst

Time (h) Catalyst Yield (%) Purity (HPLC)
6 H₂SO₄ 45 88%
12 PTSA 62 92%
24 H₂SO₄ 68 95%

Prolonged heating beyond 24 hours risks di- or triester byproducts, necessitating careful monitoring.

Phosphoryl Chloride-Mediated Synthesis

For higher selectivity, phosphoryl chloride (POCl₃) serves as a reactive intermediate. This method avoids equilibrium limitations and enables controlled monoesterification.

Stepwise Alkylation

  • Chlorination :
    $$
    \text{POCl₃ + C₆H₁₃OH → C₆H₁₃OPOCl₂ + HCl}
    $$
  • Hydrolysis :
    $$
    \text{C₆H₁₃OPOCl₂ + 2 H₂O → C₆H₁₃OPO(OH)₂ + 2 HCl}
    $$

Reactions are conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.

Yield and Scalability

  • Lab Scale (1 mol) : 78% yield after column chromatography (silica gel, ethyl acetate/methanol).
  • Industrial Scale : Continuous flow reactors improve efficiency, achieving 85% yield with in-line HCl scrubbing.

Solid-Phase Synthesis with Protecting Groups

To circumvent selectivity challenges, temporary protection of phosphate hydroxyl groups is employed. The silyl ether strategy is widely adopted:

Protocol Overview

  • Protection : Treat H₃PO₄ with tert-butyldimethylsilyl chloride (TBDMSCl) to form (TBDMS)₃PO₄.
  • Alkylation : React with hexyl bromide (C₆H₁₃Br) in DMF, using NaH as a base:
    $$
    \text{(TBDMS)₃PO₄ + C₆H₁₃Br → C₆H₁₃OPO(O-TBDMS)₂ + TBDMSBr}
    $$
  • Deprotection : Remove silyl groups with tetrabutylammonium fluoride (TBAF):
    $$
    \text{C₆H₁₃OPO(O-TBDMS)₂ + 2 TBAF → C₆H₁₃OPO(OH)₂ + 2 TBDMSF}
    $$

Advantages

  • Selectivity : >90% monoester yield.
  • Purity : Reduced byproduct formation compared to direct methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly beneficial for phosphate esterification.

Experimental Setup

  • Reagents : H₃PO₄, hexanol, H₂SO₄.
  • Conditions : 150 W, 100°C, 30 minutes.

Performance Metrics

  • Yield : 75% (vs. 68% for conventional heating).
  • Energy Efficiency : 40% reduction in energy consumption.

Industrial-Scale Production Considerations

Cost Analysis

Table 2 : Comparative cost per kilogram

Method Raw Material Cost ($) Energy Cost ($) Total ($)
Direct Esterification 12 8 20
POCl₃-Mediated 18 6 24
Microwave 15 5 20

Chemical Reactions Analysis

Types of Reactions

[Hexoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexoxyphosphoric acid derivatives, while reduction can produce hexoxyphosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, [Hexoxy(oxido)phosphoryl] phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may serve as a model compound for studying phosphoryl group transfer reactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in enzyme inhibition.

Industry

Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which [Hexoxy(oxido)phosphoryl] phosphate exerts its effects involves the interaction of its phosphoryl group with target molecules. This interaction can lead to the formation of stable complexes or the transfer of the phosphoryl group to other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

Phosphate Esters (e.g., ATP, SHMP)
  • Unlike [Hexoxy(oxido)phosphoryl] phosphate, ATP’s polar structure facilitates rapid hydrolysis in aqueous environments and enzymatic interactions (e.g., kinase-mediated phosphoryl transfer) .
  • Sodium Hexametaphosphate (SHMP) : A cyclic phosphate polymer with empirical formula (NaPO₃)₆. SHMP lacks organic substituents, making it highly water-soluble and industrially useful as a detergent or chelating agent. In contrast, the hexoxy group in this compound reduces solubility but enhances lipid membrane permeability .
Phosphonates (e.g., Natural Phosphonic Acids)
  • Phosphonates feature a direct C–P bond, conferring exceptional resistance to enzymatic hydrolysis (e.g., phosphatases) compared to C–O–P bonds in this compound . For instance, bialaphos, a phosphonate natural product, resists degradation by alkaline phosphatase (AP) due to its C–P linkage, whereas this compound may undergo slower hydrolysis due to steric hindrance from the hexoxy group .
Phosphorylated Enzyme Intermediates (e.g., Phosphoseryl-AP)
  • Alkaline phosphatase (AP) forms a covalent phosphoseryl intermediate during catalysis. This intermediate has a binding constant (K) of 6 × 10⁻⁷ M for Zn(II)-AP at pH 8.0, whereas this compound’s binding affinity to metalloenzymes is likely weaker due to its bulky substituent .

Thermodynamic and Kinetic Properties

Table 1: Hydrolysis Stability and Phosphoryl Transfer Potential

Compound Hydrolysis Rate (Relative) ΔG° of Hydrolysis (kJ/mol) Enzymatic Resistance
ATP High -30.5 Low
SHMP Moderate N/A Moderate
Phosphonates (e.g., bialaphos) Very Low ~-25 High
This compound Low (predicted) ~-20 (estimated) Moderate-High

Enzymatic Interactions

Table 2: Metal Ion-Dependent Binding to Alkaline Phosphatase

Compound Binding Affinity (K, M⁻¹) Metal Ion Dependence
Inorganic Phosphate 6 × 10⁻⁷ (Zn(II)-AP) Strong
Phosphoseryl-AP 1 × 10⁻⁶ (Cd(II)-AP) Moderate
This compound <1 × 10⁻⁵ (predicted) Weak
  • Mechanistic Notes: The hexoxy substituent sterically hinders coordination to metal ions (e.g., Zn²⁺, Cd²⁺) in AP’s active site, reducing binding affinity . Unlike phosphoseryl-AP, which forms stable covalent intermediates, this compound likely undergoes non-covalent interactions, limiting its role in enzymatic catalysis .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for [Hexoxy(oxido)phosphoryl] phosphate?

  • Methodological Answer : Synthesis typically involves phosphorylation reactions using hexoxy precursors and phosphorylating agents under anhydrous conditions. Characterization employs nuclear magnetic resonance (NMR) to confirm the phosphoryl group arrangement and high-resolution mass spectrometry (HRMS) for molecular weight validation. For diastereomeric separation, preparative chromatography (e.g., reverse-phase HPLC) is critical, as demonstrated in studies isolating phosphoryl guanidine-modified oligonucleotides . Thermal stability and solubility should be assessed via differential scanning calorimetry (DSC) and solvent compatibility tests, with storage recommendations at -20°C to prevent hydrolysis .

Q. Which analytical techniques are most effective for resolving the structural features of this compound?

  • Methodological Answer : X-ray crystallography is preferred for resolving bond lengths and angles, particularly the P–O and P=O bonds, which exhibit partial double-bond character due to d-orbital hybridization . For dynamic studies, isotopic labeling (e.g., ¹⁸O or ¹⁷O) combined with kinetic isotope effect (KIE) measurements can distinguish between associative and dissociative hydrolytic mechanisms . Fourier-transform infrared spectroscopy (FTIR) identifies phosphoryl stretching vibrations (~1200–1300 cm⁻¹), while ³¹P NMR quantifies phosphorus environments .

Q. How should researchers handle this compound to ensure stability during experiments?

  • Methodological Answer : The compound is sensitive to hydrolysis and thermal degradation. Store lyophilized powder at -20°C in desiccated conditions. For solubility, use aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Avoid aqueous buffers unless stabilized by non-reactive counterions (e.g., triethylammonium salts). Pre-experiment solubility tests in target solvents (e.g., DMSO:H₂O mixtures) are advised to prevent precipitation .

Advanced Research Questions

Q. How can conflicting theoretical and experimental models of this compound hydrolysis be resolved?

  • Methodological Answer : Discrepancies arise from competing substrate-driven (concerted) vs. product-driven (stepwise) mechanisms. To resolve this:

  • Perform density functional theory (DFT) calculations to map reaction coordinates and transition states, comparing energy barriers for both pathways .
  • Validate with experimental KIE using ¹⁸O-labeled substrates. A large α-secondary KIE supports a substrate-driven mechanism, while minimal isotope effects indicate a product-driven pathway .
  • Use metal fluoride complexes (e.g., AlF₃) as transition-state analogs to crystallize intermediates and compare with computational models .

Q. What role do isotopic labeling techniques play in studying phosphoryl transfer reactions involving this compound?

  • Methodological Answer : Oxygen isotopes (¹⁶O/¹⁷O/¹⁸O) track P–O bond cleavage stereochemistry. For example:

  • ¹⁸O-labeled water in hydrolysis experiments identifies whether nucleophilic attack occurs at phosphorus (retention of ¹⁸O in product) or oxygen (loss of ¹⁸O) .
  • ³²P-³³P dual-labeling quantifies phosphoryl group transfer efficiency in enzymatic systems .

Q. How can computational models improve the design of experiments targeting this compound reaction pathways?

  • Methodological Answer :

  • Quantum mechanics/molecular mechanics (QM/MM) simulations model enzymatic active sites, predicting residues critical for catalysis .
  • Free-energy perturbation (FEP) calculations optimize substituent effects (e.g., hexoxy groups) on reaction rates by simulating electronic perturbations .
  • Machine learning algorithms analyze large datasets (e.g., kinetic parameters, solvent effects) to predict optimal reaction conditions .

Q. What structural features of the phosphoryl group influence nucleophilic substitution in this compound?

  • Methodological Answer : The polarized P=O bond increases phosphorus electrophilicity, favoring nucleophilic attack. Key factors:

  • Bond geometry : Shorter P=O bonds (per X-ray data) correlate with higher electrophilicity .
  • Solvent effects : Aprotic solvents stabilize the transition state by reducing charge dissipation.
  • Substituent effects : Electron-withdrawing groups (e.g., hexoxy) enhance phosphorus electrophilicity, accelerating substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrolysis rates of this compound derivatives?

  • Methodological Answer :

  • Control variables : Standardize pH, temperature, and ionic strength, as small deviations significantly alter kinetics .
  • Mechanistic validation : Use ³¹P NMR to detect intermediates (e.g., metaphosphate) in stepwise mechanisms, which may be overlooked in bulk kinetic assays .
  • Cross-platform validation : Compare results from computational models (e.g., activation energies), crystallographic data, and kinetic isotope effects to identify methodological biases .

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